1-Ethylpyridinium triflate
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Overview
Description
1-Ethylpyridinium triflate is an ionic liquid known for its unique properties, including high thermal stability, low flammability, and low toxicity.
Mechanism of Action
Target of Action
1-Ethylpyridinium triflate is an ionic liquid . Its primary target is the thermal energy storage (TES) system, specifically the latent heat storage (LHTES) sub-category . It acts as a phase change material (PCM) in this system .
Mode of Action
The compound undergoes a first-order phase transition, transitioning from one state to another, most commonly from solid to liquid . This phase transition exhibits a high variability of temperature ranges, within which freezing and melting occur .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it’s involved in physical processes related to phase transitions . It absorbs/releases heat isothermally during its transition from one state to another .
Pharmacokinetics
As an ionic liquid, this compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its phase transition properties are crucial for its function in thermal energy storage .
Result of Action
The compound’s phase transition results in the absorption or release of heat, contributing to energy storage . Despite the almost constant absolute enthalpies of phase transition, the freezing occurs faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The temperature contrast or cooling rate between the compound and its surroundings affects the speed of freezing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium triflate can be synthesized through the reaction of pyridine with ethyl triflate. The reaction typically occurs under mild conditions, with pyridine and ethyl triflate being mixed in an appropriate solvent, such as acetonitrile, at room temperature. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in pyridine attacks the ethyl group in ethyl triflate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as filtration and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyridinium triflate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of pyridinium salts.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under mild conditions.
Major Products:
Oxidation: Pyridinium salts.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Ethylpyridinium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Friedel-Crafts acylation and alkylation.
Biology: It serves as a medium for enzyme-catalyzed reactions and protein stabilization.
Medicine: It is explored for drug delivery systems and as a stabilizer for pharmaceutical formulations.
Comparison with Similar Compounds
1-Ethylpyridinium triflate can be compared with other similar ionic liquids, such as:
1-Butylpyridinium triflate: Similar in structure but with a butyl group instead of an ethyl group. It exhibits slightly different physical properties and reactivity.
1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with a different anion, leading to variations in thermal stability and solubility.
Uniqueness: this compound stands out due to its balance of thermal stability, low toxicity, and versatility in various applications. Its unique combination of properties makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-ethylpyridin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZKUSFRPUSGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049291 |
Source
|
Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-80-6 |
Source
|
Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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